2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide
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Overview
Description
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is an organic compound with a complex structure that includes both hydrazone and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate carbonyl compound to form the hydrazone intermediate.
Oxime formation: The hydrazone intermediate is then reacted with hydroxylamine to introduce the oxime functional group.
Coupling with N-phenylbutanamide: The final step involves coupling the oxime-hydrazone intermediate with N-phenylbutanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxime and hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the hydrazone group.
3-(hydroxyimino)-N-phenylbutanamide: Similar structure but lacks the 4-methoxyphenyl group.
Uniqueness
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is unique due to the presence of both oxime and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z,3E)-2-hydroxyimino-3-[(4-methoxyphenyl)hydrazinylidene]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12(19-20-14-8-10-15(24-2)11-9-14)16(21-23)17(22)18-13-6-4-3-5-7-13/h3-11,20,23H,1-2H3,(H,18,22)/b19-12+,21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGGDJJSBCFUIK-VUSHSRTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)OC)C(=NO)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)OC)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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